molecular formula C12H7ClF2O2S B13149029 3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride

3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride

Cat. No.: B13149029
M. Wt: 288.70 g/mol
InChI Key: NSVSNYQWNFCZKH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride is a fluorinated arylsulfonyl chloride. This compound is known for its unique chemical structure, which includes two fluorine atoms attached to a benzene ring and a sulfonyl chloride group. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluoroaniline with sulfuric acid and sodium nitrite to form 3-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-fluorophenyl magnesium bromide to produce the final compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Scientific Research Applications

3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzenesulfonyl chloride: A simpler analog with a single fluorine atom.

    3-Bromo-5-(3-fluorophenyl)benzenesulfonyl chloride: Contains a bromine atom instead of a second fluorine.

    3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a second fluorine.

Uniqueness

3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride is unique due to the presence of two fluorine atoms, which can influence its reactivity and the types of reactions it undergoes

Properties

Molecular Formula

C12H7ClF2O2S

Molecular Weight

288.70 g/mol

IUPAC Name

3-fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-6-9(5-11(15)7-12)8-2-1-3-10(14)4-8/h1-7H

InChI Key

NSVSNYQWNFCZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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